molecular formula C18H26O4 B1325969 Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate CAS No. 898757-75-0

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate

Cat. No.: B1325969
CAS No.: 898757-75-0
M. Wt: 306.4 g/mol
InChI Key: JQAWSPIQJGJYHZ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate is an organic compound with the molecular formula C18H26O4 and a molecular weight of 306.4 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a heptanoate chain, and a phenyl ring substituted with an isopropoxy group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-isopropoxyphenyl)heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Ethyl 7-oxo-7-(4-isopropoxyphenyl)heptanoate can be compared with other similar compounds such as:

This compound stands out due to its unique isopropoxy substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

ethyl 7-oxo-7-(4-propan-2-yloxyphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-4-21-18(20)9-7-5-6-8-17(19)15-10-12-16(13-11-15)22-14(2)3/h10-14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAWSPIQJGJYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645791
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-75-0
Record name Ethyl 4-(1-methylethoxy)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-{4-[(propan-2-yl)oxy]phenyl}heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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